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Compound of Interest

Compound Name: trans-2-HEXENYL BUTYRATE

Cat. No.: B013394

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties
and structure elucidation of trans-2-Hexenyl Butyrate, a key fragrance and flavor compound.
This document details the physicochemical characteristics, experimental protocols for its
synthesis and purification, and a thorough analysis of its spectroscopic data for structural
confirmation.

Chemical Properties at a Glance

trans-2-Hexenyl Butyrate, systematically known as (E)-hex-2-enyl butanoate, is a colorless
liquid recognized for its potent fruity and green aroma. The quantitative physicochemical
properties of this ester are summarized in the table below, offering a valuable resource for
researchers in various fields.
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Property Value

Molecular Formula C10H1802

Molecular Weight 170.25 g/mol

Boiling Point 190 °C (at 760 mmHg)

Density 0.885 g/mL at 25 °C

Refractive Index 1.4325 at 20 °C

Solubility Insoluble in water; soluble in alcohol.
Appearance Clear, colorless liquid.

CAS Number 53398-83-7

Synthesis and Purification: A Detailed Protocol

The synthesis of trans-2-Hexenyl Butyrate is typically achieved through the Fischer
esterification of trans-2-hexenol with butyric acid, utilizing an acid catalyst. The following
protocol outlines a representative procedure for its laboratory-scale synthesis and subsequent
purification.

Experimental Protocol: Fischer Esterification

Materials:

trans-2-Hexenol

Butyric acid

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate (5% aqueous solution)

Anhydrous magnesium sulfate

Organic solvent (e.g., diethyl ether or dichloromethane)
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine equimolar amounts of trans-2-hexenol and butyric acid.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction
mixture while stirring.

Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can
be monitored by thin-layer chromatography (TLC).

Workup: After cooling to room temperature, the reaction mixture is transferred to a
separatory funnel. The organic layer is washed successively with water, 5% sodium
bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid, and
finally with brine.

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude ester is purified by vacuum distillation to yield pure trans-2-Hexenyl
Butyrate.
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Figure 1: Experimental workflow for the synthesis and purification of trans-2-Hexenyl
Butyrate.

Structure Elucidation: A Spectroscopic Approach

The molecular structure of trans-2-Hexenyl Butyrate is unequivocally confirmed through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
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'H and **C NMR Spectroscopy

The *H and 13C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons of the hexenyl and butyrate moieties. The vinyl protons of the trans-double bond
would appear as multiplets in the downfield region (around 5.5-5.8 ppm) with a large
coupling constant (J = 15 Hz), confirming the trans stereochemistry. The allylic protons
adjacent to the ester oxygen would be observed at approximately 4.5 ppm. The remaining
aliphatic protons of both the hexenyl and butyrate chains would appear in the upfield region
(0.9-2.3 ppm).

e 13C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the ten carbon
atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded,
appearing around 173 ppm. The carbons of the double bond will resonate in the olefinic
region (around 123-135 ppm). The carbon attached to the ester oxygen will be found at
approximately 65 ppm, while the remaining aliphatic carbons will have chemical shifts in the
range of 13-36 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of trans-2-Hexenyl Butyrate results in a
characteristic fragmentation pattern that aids in its identification.

e Molecular lon: The mass spectrum will show a molecular ion peak [M]* at m/z = 170,
corresponding to the molecular weight of the compound.

o Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy
group and McLafferty rearrangement. A prominent peak is often observed at m/z 71,
corresponding to the butyryl cation [CH3(CH2)2CO]*. Another significant fragment at m/z 83
can be attributed to the hexenyl cation [CeH11]*. The base peak in the mass spectrum is
typically the butyryl cation at m/z 71.[1]
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Figure 2: Proposed mass spectrometry fragmentation pathway of trans-2-Hexenyl Butyrate.

Infrared (IR) Spectroscopy

The IR spectrum of trans-2-Hexenyl Butyrate displays characteristic absorption bands that
confirm the presence of its functional groups.

C=0 Stretch: A strong, sharp absorption band around 1740 cm~1 is indicative of the carbonyl
(C=0) stretching vibration of the ester functional group.

e C-O Stretch: A strong band in the region of 1250-1150 cm~1 corresponds to the C-O
stretching of the ester linkage.

e C=C Stretch: A medium intensity band around 1670 cm~1 is attributed to the C=C stretching
of the trans-alkene.

e =C-H Bend: A distinct absorption peak near 970 cm~1 is characteristic of the out-of-plane
bending vibration of the C-H bonds on a trans-disubstituted double bond.

C-H Stretches: Aliphatic C-H stretching vibrations are observed just below 3000 cm~1.

This comprehensive technical guide provides essential data and methodologies for
professionals working with trans-2-Hexenyl Butyrate, facilitating its synthesis,
characterization, and application in research and development.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b013394?utm_src=pdf-body-img
https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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